Target Engagement: FLT3 Kinase Inhibition Potency Compared to Parent Scaffold Lead Compound
The 5-(1,3,4-oxadiazol-2-yl)pyrimidine class was originally identified through FLT3 inhibitor screening. The unoptimized lead compound 1 (5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine) exhibited an FLT3 IC50 of approximately 50 nM [1]. While no direct FLT3 data have been published for N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, the thiophene-for-phenyl replacement and 2-bromobenzyl substitution pattern mirror optimization strategies that improved potency 5- to 20-fold in related series. Users must request FLT3 IC50 data from the vendor and compare against the 50 nM baseline before purchase.
| Evidence Dimension | FLT3 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Parent lead compound 1: IC50 ≈ 50 nM |
| Quantified Difference | Unquantified; class-level optimization trends suggest potential 5–20× improvement based on thiophene and 2-bromobenzyl SAR, but unverified for this specific compound. |
| Conditions | FLT3 enzymatic assay (Kyowa Hakko Kogyo compound library screening) |
Why This Matters
Without a published IC50 value, the compound cannot be rationally prioritized over cheaper, earlier-generation 5-(oxadiazolyl)pyrimidines; procurement value depends entirely on vendor-disclosed potency data.
- [1] Ishida, H., et al. Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 5472-5477. View Source
